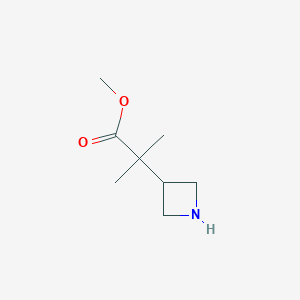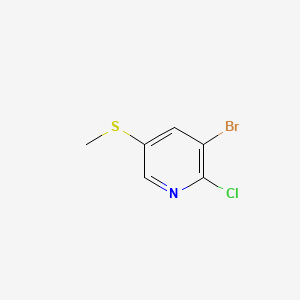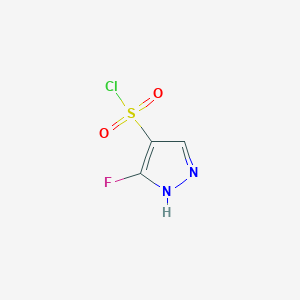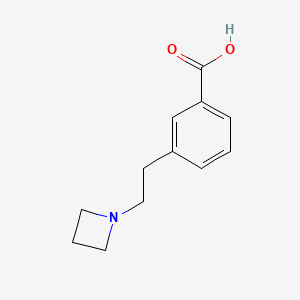
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H18F2O3S. It is characterized by the presence of a difluorocyclopentyl group attached to an ethyl chain, which is further connected to a 4-methylbenzene-1-sulfonate moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Formation of the Difluorocyclopentyl Group: This step involves the fluorination of cyclopentane to introduce the difluoro substituents. Common reagents for this process include diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Attachment of the Ethyl Chain: The difluorocyclopentyl group is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form the 2-(3,3-difluorocyclopentyl)ethyl intermediate.
Sulfonation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation may produce ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The difluorocyclopentyl group can enhance binding affinity to certain enzymes or receptors, while the sulfonate moiety can facilitate solubility and cellular uptake. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzenesulfonamide: Similar structure but with an amide group instead of an ester.
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzenesulfonyl fluoride: Contains a sulfonyl fluoride group, making it more reactive towards nucleophiles.
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzenesulfonyl chloride: Used as an intermediate in the synthesis of other derivatives.
Uniqueness
2-(3,3-Difluorocyclopentyl)ethyl 4-methylbenzene-1-sulfonate is unique due to its combination of a difluorocyclopentyl group and a sulfonate ester. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H18F2O3S |
|---|---|
Molekulargewicht |
304.35 g/mol |
IUPAC-Name |
2-(3,3-difluorocyclopentyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18F2O3S/c1-11-2-4-13(5-3-11)20(17,18)19-9-7-12-6-8-14(15,16)10-12/h2-5,12H,6-10H2,1H3 |
InChI-Schlüssel |
RGRFCUJDFPYHNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCC(C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13557023.png)
![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)


![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methoxybenzoicacid](/img/structure/B13557041.png)



![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)



